![molecular formula C20H17N3O5S B2613195 Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105205-59-1](/img/structure/B2613195.png)
Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is known for its unique structure and promising properties that make it a potential candidate for drug development.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit antibacterial properties . The antimicrobial activity can be influenced by the substituents on the benzofuran ring .
Anti-Oxidative Activity
Benzofuran compounds have also been reported to possess anti-oxidative activities . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.
Anti-Viral Activity
Certain benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .
Anti-Inflammatory and Analgesic Activity
Thiazole, another key structural unit in the compound, has been associated with anti-inflammatory and analgesic activities . The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .
Drug Synthesis
Benzofuran is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the synthesis of complex benzofuran ring systems .
Mechanism of Action
Thiazoles
Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Isoxazoles
Isoxazoles have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Benzofurans
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-2-26-19(25)10-14-11-29-20(21-14)22-18(24)9-13-8-17(28-23-13)16-7-12-5-3-4-6-15(12)27-16/h3-8,11H,2,9-10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYQOVYACSHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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